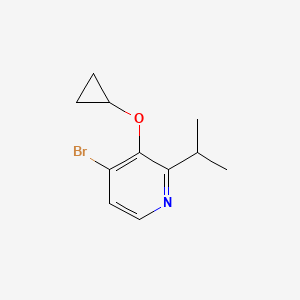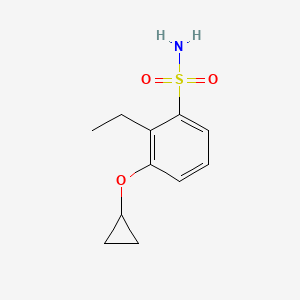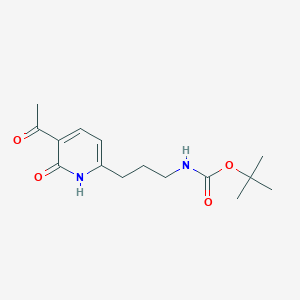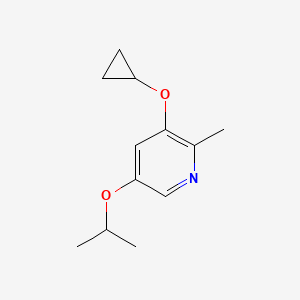
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine is an organic compound with the molecular formula C12H17NO2 It is a derivative of pyridine, characterized by the presence of cyclopropoxy and isopropoxy groups at the 3 and 5 positions, respectively, and a methyl group at the 2 position
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Cyclopropanation: Introduction of the cyclopropoxy group at the 3 position can be achieved through cyclopropanation reactions.
Isopropoxylation: The isopropoxy group is introduced at the 5 position using isopropyl alcohol in the presence of a suitable catalyst.
Methylation: The methyl group is introduced at the 2 position using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may enhance binding affinity and specificity, while the methyl group can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 3-Cyclopropoxy-5-isopropoxy-2-methylpyridine include:
3-Cyclopropoxy-2-isopropyl-5-methylpyridine: Differing in the position of the isopropyl group.
3-Isopropoxy-5-cyclopropoxy-2-methylpyridine: Differing in the position of the cyclopropoxy group.
2-Methyl-3,5-dicyclopropoxypyridine: Featuring two cyclopropoxy groups instead of one isopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-methyl-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)14-11-6-12(9(3)13-7-11)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
Clave InChI |
LEPVAWUICNJWGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)OC(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


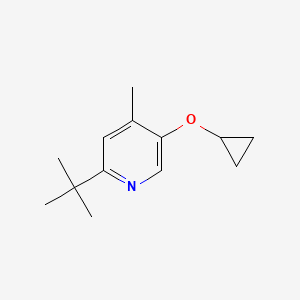
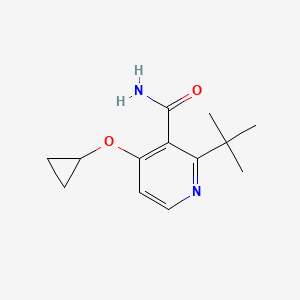
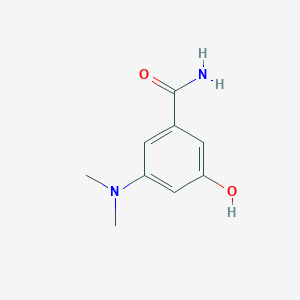

![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
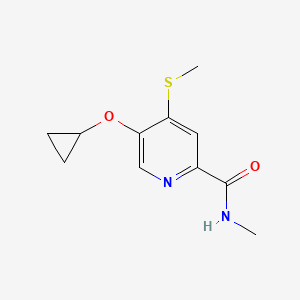
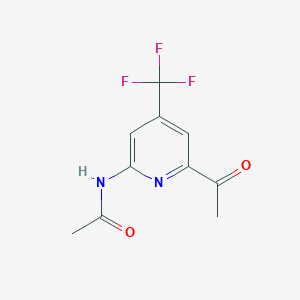
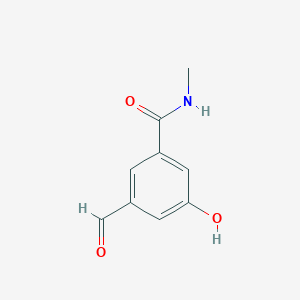
![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
